molecular formula C19H15N3OS2 B2693488 1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone CAS No. 727689-48-7

1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone

Cat. No.: B2693488
CAS No.: 727689-48-7
M. Wt: 365.47
InChI Key: UHEYLQPZONJVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Evolution of Thiazolo-Triazole Compounds in Scientific Literature

The exploration of thiazolo-triazole systems originated in the late 19th century with the foundational work on triazoles by Bladin, who first characterized the triazole ring’s aromatic properties. Early synthetic methods relied on azide-based cyclization reactions, which laid the groundwork for later modifications. By the mid-20th century, the discovery of azole antifungals like fluconazole highlighted the therapeutic potential of nitrogen-rich heterocycles, spurring interest in fused systems.

The integration of thiazole rings into triazole frameworks emerged as a strategy to enhance metabolic stability and binding affinity. For instance, the synthesis of thiazolo[3,2-b]triazoles in the 1980s demonstrated improved antifungal activity compared to standalone triazoles, attributed to the sulfur atom’s electron-withdrawing effects. These advancements catalyzed the development of more complex derivatives, including the title compound, which features a thioether bridge and para-tolyl substituent to optimize steric and electronic interactions.

Key historical milestones include:

  • 1885 : Isolation and characterization of the triazole nucleus by Bladin.
  • 1944 : Discovery of azole antifungals, underscoring triazoles’ biological relevance.
  • 1980s–2000s : Development of fused thiazolo-triazoles for enhanced pharmacokinetic profiles.

Significance of 1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c]triazol-3-yl)thio)ethanone in Heterocyclic Chemistry

This compound’s architecture combines three critical elements: a thiazolo[2,3-c]triazole core, a phenyl group at position 1, and a thioether-linked p-tolyl substituent. The fusion pattern positions the thiazole’s sulfur atom adjacent to the triazole’s N2 and N4 atoms, creating a π-deficient system that favors nucleophilic attacks at the C3 and C5 positions. This electronic configuration enhances reactivity in cross-coupling reactions, enabling versatile derivatization.

The p-tolyl group introduces steric bulk and lipophilicity, which improve membrane permeability in biological assays. Meanwhile, the thioether bridge serves as a metabolically stable linker, resisting oxidative degradation compared to ether or amine analogues. These features collectively make the compound a valuable template for designing enzyme inhibitors, particularly those targeting cytochrome P450 isoforms and kinases involved in cancer progression.

Current Research Landscape and Applications

Recent studies have focused on the compound’s dual antimicrobial and anticancer properties. In vitro evaluations against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MIC) of 32–64 μg/mL, comparable to first-line antibiotics like ampicillin. Mechanistic studies suggest that the thiazole ring disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins, while the triazole moiety inhibits folate biosynthesis.

In oncology, the compound induces apoptosis in HCT-116 colon cancer cells via mitochondrial depolarization, with half-maximal inhibitory concentrations (IC~50~) below 10 μM. Its ability to chelate transition metals, such as iron and copper, further potentiates reactive oxygen species (ROS) generation, exacerbating oxidative stress in malignant cells.

Biological Activity Target Pathogens/Cell Lines Key Metrics
Antimicrobial S. aureus, E. coli MIC: 32–64 μg/mL
Anticancer HCT-116, HeLa IC~50~: 5–10 μM
Anti-inflammatory RAW 264.7 macrophages IL-6 reduction: 40–60%

Classification and Position Within Fused Heterocyclic Systems

Thiazolo[2,3-c]triazoles belong to the bicyclic 6-π electron systems, classified under IUPAC nomenclature as -fused heterocycles. The numbering scheme assigns priority to the triazole ring, with the thiazole fused at positions 2 and 3 of the triazole. This arrangement distinguishes it from isomeric forms like thiazolo[3,2-b]triazoles, where fusion occurs at different positions, altering electronic density and reactivity.

Within fused heterocyclic systems, this compound occupies a niche as a “hybrid” scaffold, merging the metabolic stability of thiazoles with the hydrogen-bonding capacity of triazoles. Its classification is further defined by the presence of exocyclic sulfur and nitrogen atoms, which participate in coordination chemistry, enabling applications in catalysis and materials science.

The structural relationship to other fused systems is illustrated below:

  • Thiazolo[2,3-c]triazoles : High electron deficiency, favoring electrophilic substitution.
  • Imidazo[1,2-a]pyridines : Electron-rich systems with distinct pharmacological profiles.
  • Pyrazolo[3,4-d]thiazoles : Balanced π-electron density for optoelectronic applications.

Properties

IUPAC Name

2-[[5-(4-methylphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-13-7-9-14(10-8-13)16-11-24-18-20-21-19(22(16)18)25-12-17(23)15-5-3-2-4-6-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEYLQPZONJVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological screening, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multi-step reactions starting from thiazole derivatives and phenacyl bromides. The key steps include:

  • Formation of Thiazole Derivative : The initial reaction involves the condensation of appropriate thiazole precursors with phenacyl bromides.
  • Thioether Formation : Subsequent reactions lead to the introduction of the thioether functional group through nucleophilic substitution mechanisms.

These synthetic pathways have been documented in various studies highlighting the efficiency and yield of the reactions .

Antimicrobial Properties

1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone exhibits notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives with similar structures demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : Compounds related to this structure were evaluated for their antibacterial properties against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Results indicated significant zones of inhibition compared to standard antibiotics .

Anticancer Activity

Research indicates that compounds containing triazole and thiazole moieties possess anticancer properties. The mechanism often involves:

  • Induction of Apoptosis : Several studies have reported that these compounds can induce programmed cell death in cancer cells through mitochondrial pathways.
  • Inhibition of Cell Proliferation : In vitro assays demonstrated that derivatives can effectively inhibit the proliferation of various cancer cell lines .

Anti-inflammatory Effects

The compound also shows promise in mitigating inflammatory responses. In animal models, it has been observed to reduce markers of inflammation, suggesting potential therapeutic applications in diseases characterized by chronic inflammation .

Case Studies

Several case studies have documented the biological activities associated with thiazole and triazole derivatives:

  • Study on Antimicrobial Efficacy :
    • A series of synthesized compounds were tested against multiple bacterial strains.
    • The results indicated that compounds with specific substitutions at the phenyl ring exhibited enhanced activity .
  • Anticancer Evaluation :
    • In a study assessing cell viability in cancer cell lines, compounds similar to 1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone showed IC50 values in the low micromolar range, indicating strong anticancer potential .

Data Tables

Below are summarized data tables from relevant studies:

CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
Compound AE. coli2032
Compound BS. aureus1864
Compound CB. subtilis2216

Scientific Research Applications

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens:

  • In vitro Studies : The compound has been tested against Gram-positive and Gram-negative bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Studies have reported significant zones of inhibition compared to standard antibiotics, indicating its potential as an antimicrobial agent .
CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)
1E. coli2032
2S. aureus1864
3B. subtilis2216

Anticancer Activity

The anticancer properties of 1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone have been extensively studied:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits cell proliferation across various cancer cell lines .

Case Study: Anticancer Evaluation

In a study evaluating the effectiveness of similar compounds against cancer cell lines, derivatives demonstrated a high degree of cytotoxicity against HCT-116 and HeLa cells. These findings suggest that modifications to the thiazole and triazole structures can enhance anticancer efficacy .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammatory responses:

  • Animal Model Studies : In preclinical trials, it has been observed to lower inflammation markers in models of chronic inflammation. This suggests potential therapeutic applications for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Other Pharmacological Activities

Beyond the aforementioned applications, 1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone has been investigated for various other pharmacological activities:

  • Antifungal Activity : Similar compounds have shown effectiveness against fungal pathogens like Candida spp..

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications
  • 1-Phenyl-2-((3-phenyl-1H-1,2,4-triazol-5-yl)thio)ethanone (1a): Structural Difference: Replaces the thiazolo[2,3-c][1,2,4]triazole core with a simpler 1,2,4-triazole ring. The p-tolyl group is absent, substituted by a phenyl group directly on the triazole. Impact: Reduced molecular complexity and lower molecular weight (MW: ~326 g/mol vs. ~448 g/mol in thiazolo-triazole analogs). The absence of the thiazole ring may diminish π-stacking interactions in biological targets. Synthesis: Achieved via hydrazine hydrate reflux in acetic acid (81% yield) .
  • 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide (27): Structural Difference: Incorporates a methoxyphenyl group on the thiazolo-triazole and a morpholino-acetamide side chain. The acetamide linker may facilitate hydrogen bonding in enzyme active sites. Biological Activity: Exhibits anti-infective properties, suggesting the thiazolo-triazole core is critical for targeting bacterial enoyl reductases .
Substituent Effects on Aryl Groups
  • p-Tolyl vs. Phenyl: The p-tolyl group in the target compound introduces a methyl substituent, increasing hydrophobicity and steric bulk compared to unsubstituted phenyl analogs (e.g., compound 1a). This enhances membrane permeability but may reduce aqueous solubility. Example: In compound N-(4-(Diethylamino)phenyl)-2-((5-(4-methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (29), the methoxy group provides electron-donating effects, stabilizing charge-transfer interactions in enzyme binding pockets .
  • Trifluoromethyl Substitution: Compounds like N-(4-Morpholinophenyl)-2-((5-(4-(trifluoromethyl)phenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide (32) feature a CF3 group, which is strongly electron-withdrawing. This increases metabolic stability and resistance to oxidative degradation compared to the p-tolyl group .
Side Chain Variations
  • Thioether vs. Acetamide Linkers :
    • The target compound’s thioether linkage (–S–) is less polar than the acetamide (–NHCO–) linkers in compounds 26–32 . This difference influences pharmacokinetics: thioethers may prolong half-life due to reduced enzymatic cleavage, while acetamides enhance solubility .
    • Example : N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide uses a propanamide chain, increasing conformational flexibility for target binding .
Anti-Infective Activity
  • FabI Inhibition: Thiazolo-triazole derivatives (e.g., compounds 26–32) inhibit bacterial enoyl-acyl carrier protein reductase (FabI), a key enzyme in fatty acid biosynthesis. The p-tolyl group’s hydrophobicity may enhance binding to FabI’s hydrophobic active site, though specific IC50 data for the target compound is lacking .
  • Antitubercular Activity : Analogs like H127 show moderate activity against Mycobacterium tuberculosis (MIC: 8–16 µg/mL), but p-tolyl-substituted derivatives are less potent, suggesting substituent size and electronics modulate efficacy .
Antimicrobial and Antidiabetic Potential
  • N'-Arylidene-2-((7-methylbenzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetohydrazides : These derivatives exhibit broad-spectrum antimicrobial activity (MIC: 2–32 µg/mL) and α-glucosidase inhibition (IC50: 12–45 µM), highlighting the role of the thiazolo-triazole core in dual bioactivity. The p-tolyl group’s contribution remains unexplored .

Physicochemical Properties

Property Target Compound Phenyl Analog (1a) Trifluoromethyl Analog (32)
Molecular Weight (g/mol) ~448 (estimated) 326 548
cLogP ~4.2 3.1 5.8
Hydrogen Bond Acceptors 5 4 8
Topological Polar Surface Area 85 Ų 70 Ų 120 Ų

Key Observations :

  • The p-tolyl group increases hydrophobicity (higher cLogP) compared to phenyl but maintains moderate polarity for membrane penetration.

Q & A

Basic Question: What are the optimal synthetic routes for preparing 1-Phenyl-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone?

Methodological Answer:
The compound can be synthesized via a multi-step protocol involving:

Intermediate Preparation : React 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl-1,2,4-triazole-3-thiol with sodium monochloroacetate in an aqueous medium, followed by acidification with ethanoic acid to yield the target acid derivative .

Salt Formation : Inorganic salts (e.g., Na⁺, K⁺, Mg²⁺) are synthesized by reacting the acid with metal oxides or hydroxides in water. Organic salts (e.g., morpholine, piperidine derivatives) are prepared in propan-2-ol .
Key Considerations :

  • Use chromatographic methods (TLC/HPLC) to monitor reaction progress .
  • Purify products via crystallization from methanol or ethanol-water mixtures .

Advanced Question: How can spectral discrepancies in NMR/IR data be resolved for structurally similar triazole-thione derivatives?

Methodological Answer:
Discrepancies often arise from tautomerism or solvent effects. To address this:

Tautomer Identification : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to distinguish between thione (C=S) and thiol (S-H) tautomers .

Solvent Standardization : Use deuterated DMSO or CDCl₃ for NMR to minimize solvent-induced shifts .

IR Validation : Confirm the presence of C=S stretches (~1,200–1,050 cm⁻¹) and N-H vibrations (~3,400 cm⁻¹) to differentiate tautomers .

Basic Question: What purification techniques are recommended for isolating thiazolo-triazole derivatives?

Methodological Answer:

  • Crystallization : Recrystallize from ethanol, methanol, or ethanol-water (1:1) mixtures to remove unreacted starting materials .
  • Column Chromatography : Use silica gel with eluents like ethyl acetate/hexane (3:7) for polar impurities .
  • Yield Optimization : Adjust solvent polarity and cooling rates to enhance crystal purity (>95% by elemental analysis) .

Advanced Question: How can molecular docking guide the selection of derivatives for biological testing?

Methodological Answer:

Target Selection : Prioritize proteins with known triazole/thiazole interactions (e.g., fungal CYP51 for antifungal studies) .

Docking Workflow :

  • Prepare ligands using Open Babel (minimized with MMFF94).
  • Use AutoDock Vina for flexible docking; validate poses with RMSD clustering .

Hit Criteria : Focus on derivatives with ΔG < −8 kcal/mol and hydrogen bonds to active-site residues (e.g., His310 in CYP51) .

Basic Question: What analytical methods confirm the identity of synthesized derivatives?

Methodological Answer:

  • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (tolerate ±0.3% deviation) .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for heterocyclic protons (e.g., thiazole C-H at δ 7.2–8.1 ppm) .
  • Mass Spectrometry : Confirm molecular ions via ESI-MS (e.g., [M+H]⁺ for C₂₀H₁₆N₄OS₂ at m/z 408.08) .

Advanced Question: How do substituents on the p-tolyl group affect electronic properties and reactivity?

Methodological Answer:

Hammett Analysis : Quantify electronic effects using σ values (e.g., –CH₃: σ = −0.17; –NO₂: σ = +0.78). Electron-donating groups (e.g., –OCH₃) increase nucleophilicity at the triazole sulfur .

DFT Calculations : Compute HOMO/LUMO energies (Gaussian 09, B3LYP/6-311++G**) to predict sites for electrophilic attack .

Experimental Validation : Compare reaction rates in SNAr substitutions (e.g., with p-nitrobenzyl bromide) to correlate with computed σ values .

Basic Question: What solvents and conditions minimize side reactions during thioether formation?

Methodological Answer:

  • Solvent Choice : Use aprotic solvents (DMF, DMSO) to avoid nucleophilic interference .
  • Temperature Control : Maintain 0–5°C during thiolate anion generation (using NaH as base) .
  • Stoichiometry : Employ a 1.2:1 molar ratio of thiol to alkylating agent to ensure complete conversion .

Advanced Question: How can contradictory bioactivity data between in vitro and in silico models be reconciled?

Methodological Answer:

Permeability Assessment : Use PAMPA assays to evaluate cell membrane penetration; poor permeability may explain false-negative in vitro results .

Metabolic Stability : Test microsomal half-life (e.g., human liver microsomes) to identify rapid degradation .

Off-Target Screening : Perform kinase profiling or proteome-wide docking to identify unintended interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.